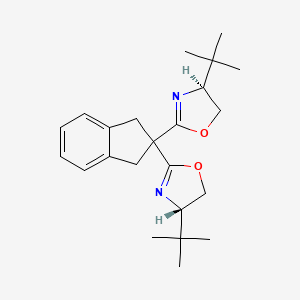

(4S,4'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)

Beschreibung

The compound “(4S,4'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)” is a chiral bis(oxazoline) ligand characterized by a rigid indene backbone and bulky tert-butyl substituents. Its stereochemical configuration (4S,4'S) ensures enantioselectivity in asymmetric catalysis, particularly in transition-metal-catalyzed reactions such as cyclopropanations or C–H functionalizations . The indene core provides steric rigidity, while the tert-butyl groups enhance electron-donating properties, making it a versatile ligand in organic synthesis. The molecular formula is inferred as $ \text{C}{29}\text{H}{34}\text{N}2\text{O}2 $ (based on structural analogs in and ), with a molecular weight of approximately 450–460 g/mol.

Eigenschaften

IUPAC Name |

(4S)-4-tert-butyl-2-[2-[(4S)-4-tert-butyl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-dihydroinden-2-yl]-4,5-dihydro-1,3-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H32N2O2/c1-21(2,3)17-13-26-19(24-17)23(11-15-9-7-8-10-16(15)12-23)20-25-18(14-27-20)22(4,5)6/h7-10,17-18H,11-14H2,1-6H3/t17-,18-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GABYPOAAACQAAR-QZTJIDSGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC(=N1)C2(CC3=CC=CC=C3C2)C4=NC(CO4)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[C@H]1COC(=N1)C2(CC3=CC=CC=C3C2)C4=N[C@H](CO4)C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H32N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

The compound (4S,4'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole) is a chiral molecule characterized by its unique structure that includes a 2,3-dihydroindene core linked by two oxazoline rings. This compound has garnered attention due to its potential applications in asymmetric synthesis and medicinal chemistry. This article explores its biological activity, particularly focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : C27H24N2O2

- CAS Number : 188780-32-7

- IUPAC Name : (4S)-4-phenyl-2-[2-[(4S)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]-1,3-dihydroinden-2-yl]-4,5-dihydro-1,3-oxazole

The stereochemistry of this compound contributes to its biological activity by facilitating specific interactions with biological targets.

Research indicates that compounds with similar structural motifs can act as inhibitors of tubulin polymerization. For instance, studies have shown that dihydroindene derivatives can bind to the colchicine site of tubulin, leading to anti-proliferative effects in cancer cells. The rigid structure of the oxazoline rings enhances the binding affinity and specificity for these targets .

Anticancer Properties

A series of studies have evaluated the anti-cancer properties of related dihydroindene derivatives. For example:

| Compound | IC50 (µM) | Inhibition (%) at 1 µM |

|---|---|---|

| 12d | 3.24 ± 0.10 | 59.81 ± 3.84 |

| CA-4 | 1.99 ± 0.15 | 78.55 ± 1.85 |

Compound 12d , which shares structural similarities with (4S,4'S)-2,2'-(2,3-Dihydro-1H-indene-2,2-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole), exhibited significant antiproliferative activity against various cancer cell lines by inducing apoptosis and cell cycle arrest at the G2/M phase .

Other Biological Activities

In addition to its anticancer effects, there is potential for this compound to exhibit anti-inflammatory and anti-microbial activities due to the presence of oxazoline moieties which are known for their bioactive properties . However, extensive studies are warranted to fully elucidate these effects.

Case Studies and Research Findings

One notable study analyzed the structure-activity relationship (SAR) of dihydroindene derivatives:

- Study Overview : A range of dihydroindene derivatives were synthesized and evaluated for their ability to inhibit tubulin polymerization.

- Findings : Compounds with electron-donating groups showed enhanced activity compared to those with electron-withdrawing groups. This highlights the importance of functional group positioning in modulating biological activity.

- : The research concluded that modifications on the B ring significantly impacted the antiproliferative efficacy of these compounds .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Comparison

Below is a comparative analysis of structurally related bis(oxazoline) ligands:

Spectroscopic and Physical Properties

- NMR Data : The tert-butyl groups in the target compound would show distinct $ ^1\text{H} $-NMR signals at ~1.2 ppm (singlet) and $ ^{13}\text{C} $-NMR signals at ~28 ppm (C(CH3)3) .

- Solubility: tert-Butyl substituents enhance solubility in non-polar solvents (e.g., toluene, CH2Cl2) compared to benzyl analogs ().

- Stability : Storage under inert atmosphere (2–8°C) is critical for tert-butyl derivatives to prevent oxidative degradation ().

Catalytic Performance

- Enantioselectivity : The indene backbone in the target compound likely outperforms ethane or pentane analogs in reactions requiring rigid transition states (e.g., cyclopropanations) .

- Steric Effects : tert-Butyl groups provide greater steric hindrance than benzyl or isopropyl substituents, favoring selective substrate binding in copper-catalyzed reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.